1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N-(4-morpholinophenyl)piperidine-4-carboxamide
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Overview
Description
The description of a compound typically includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial community.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It also includes the reaction conditions and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This includes its reactivity with other compounds, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity or basicity, reactivity, stability, etc.).Scientific Research Applications
Chemical Synthesis and Pharmacological Activity
The compound "1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N-(4-morpholinophenyl)piperidine-4-carboxamide" has not been directly identified in the provided research abstracts. However, several studies related to the synthesis of complex organic compounds and their pharmacological applications offer insights into similar compounds, which may share structural or functional characteristics with the compound . These studies highlight the broader context of scientific research in which such compounds are of interest.
Synthesis of N-Formamidines with Antianaphylactic Activity : G. Wagner et al. (1993) synthesized N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their amine salts, showing antianaphylactic activity. This indicates the potential for compounds with similar structures to have significant pharmacological activities (Wagner et al., 1993).
Anti-Inflammatory and Analgesic Agents : A. Abu‐Hashem et al. (2020) focused on synthesizing novel compounds derived from visnaginone and khellinone, demonstrating COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities. Such research underscores the therapeutic potential of chemically innovative compounds in treating inflammation and pain (Abu‐Hashem et al., 2020).
Transformations of Pyridinium Compounds : A. Kost et al. (1980) explored the transformations of 1,2-dimethylpyridinium iodide with sulfites of cyclic amines, such as morpholine and piperidine. This study contributes to the understanding of how structural modifications can impact the chemical behavior and potential applications of such compounds (Kost et al., 1980).
Biological Activity of Enaminone Derivatives : Eman A. Ahmed (2017) described the synthesis of enaminone derivatives and their anti-inflammatory and antimicrobial activities. Research like this highlights the diverse biological activities that can be expected from complex organic molecules (Ahmed, 2017).
Insecticidal Activity of Pyridine Derivatives : E. A. Bakhite et al. (2014) synthesized pyridine derivatives showing significant insecticidal activity against cowpea aphid, demonstrating the potential for such compounds in agricultural applications (Bakhite et al., 2014).
Safety And Hazards
This involves detailing the safety measures that need to be taken while handling the compound, its toxicity levels, and the hazards associated with its use.
Future Directions
This involves speculating on the potential applications of the compound based on its properties and behavior, and suggesting areas where further research could be beneficial.
Please consult with a professional chemist or a relevant expert for a comprehensive analysis of this compound. It’s also important to note that handling chemicals should always be done following appropriate safety guidelines and regulations.
properties
IUPAC Name |
1-[2-(3,5-dimethylanilino)-2-oxoethyl]-N-(4-morpholin-4-ylphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O3/c1-19-15-20(2)17-23(16-19)27-25(31)18-29-9-7-21(8-10-29)26(32)28-22-3-5-24(6-4-22)30-11-13-33-14-12-30/h3-6,15-17,21H,7-14,18H2,1-2H3,(H,27,31)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKZUNDYHJTXJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)C(=O)NC3=CC=C(C=C3)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N-(4-morpholinophenyl)piperidine-4-carboxamide |
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